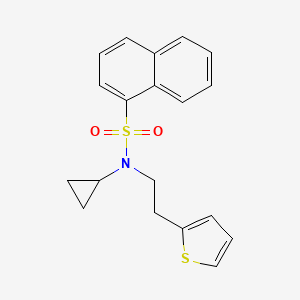

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c21-24(22,19-9-3-6-15-5-1-2-8-18(15)19)20(16-10-11-16)13-12-17-7-4-14-23-17/h1-9,14,16H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUBTJYEUGETTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps:

Formation of the Naphthalene Sulfonamide Core: The initial step often involves the sulfonation of naphthalene to form naphthalene-1-sulfonic acid, which is then converted to the corresponding sulfonyl chloride using reagents like thionyl chloride.

Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where 2-(thiophen-2-yl)ethylamine reacts with the naphthalene sulfonyl chloride to form the intermediate sulfonamide.

Cyclopropyl Group Addition: The final step involves the alkylation of the intermediate with cyclopropyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in various substitution reactions, especially at the cyclopropyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups enable the creation of more complex molecules with varied properties.

Biology

- Bioactive Compound Investigation : Research has indicated potential antimicrobial and anticancer properties of this compound. Its ability to interact with biological targets makes it a subject of interest in pharmacological studies.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic effects, particularly in treating inflammatory diseases. Its mechanism of action may involve inhibition of specific enzymes or receptors, leading to observed biological effects.

Industry

- Advanced Material Development : In industrial applications, this compound can be utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are being studied for potential use in electronic devices.

Case Studies and Research Findings

Several studies have documented the applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide:

- Antimicrobial Activity : A study demonstrated that derivatives of naphthalene sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The presence of the thiophene ring enhances this activity by improving solubility and bioavailability.

- Anticancer Properties : Research published in medicinal chemistry journals has shown that this compound can induce apoptosis in cancer cells through specific signaling pathways. The mechanism involves modulation of cell cycle regulators and pro-apoptotic factors.

- Material Science Innovations : Recent advancements in material science have utilized this compound in synthesizing new organic materials with enhanced electrical conductivity, making it suitable for applications in OLED technology.

Mechanism of Action

The exact mechanism of action for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the structure of natural substrates, while the thiophene ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules identified in the evidence:

Key Analysis of Structural Variations and Implications

a. Core Structure Differences

- Naphthalene vs. Tetrahydronaphthalene : The target compound’s naphthalene core (fully aromatic) contrasts with Rotigotine’s tetrahydronaphthalene (partially saturated), which likely enhances Rotigotine’s flexibility and dopamine receptor binding .

- Sulfonamide vs. Amine Oxide : The sulfonamide group in the target compound may confer higher metabolic stability compared to Rotigotine’s amine oxide, which is prone to redox metabolism .

b. Substituent Effects

- Thiophene Positioning : All compounds feature thiophene, but its placement (e.g., ethyl linkage in the target compound vs. direct attachment in derivatives) modulates electronic properties and lipophilicity.

c. Functional Group Impact

- Hydroxyl/Methoxy Groups : Rotigotine’s hydroxyl group is critical for dopamine receptor agonism, whereas the target compound lacks this moiety, suggesting divergent pharmacological targets .

- Bis-Thiophene in Related Compound G : The dual thiophene groups in Compound G may enhance π-π stacking but reduce solubility, contributing to its classification as an impurity .

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure : The compound features a naphthalene core, a cyclopropyl group, and a thiophene moiety, which contribute to its unique properties. The IUPAC name is N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide, with the molecular formula .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₁O₂S₁ |

| Molecular Weight | 305.40 g/mol |

| IUPAC Name | N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide |

Synthesis Methods

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide typically involves several key steps:

- Formation of the Naphthamide Core : The reaction of 1-naphthoic acid with an appropriate amine under dehydrating conditions leads to the formation of the naphthamide core.

- Introduction of the Cyclopropyl Group : This is achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

- Attachment of the Thiophene Moiety : Coupling reactions, such as Suzuki or Stille coupling with thiophene boronic acid or thiophene stannane, are employed for this purpose .

The biological activity of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl group and thiophene moiety enhance binding affinity and specificity towards these targets.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit dihydropteroate synthetase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties .

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity by modulating pathways involved in inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes .

Anti-inflammatory Activity

Preliminary studies suggest that derivatives containing thiophene rings can suppress pro-inflammatory cytokines and reduce inflammation markers in vitro. This aligns with findings from other sulfonamide derivatives that have shown significant anti-inflammatory effects .

Study 1: Antibacterial Evaluation

A comparative study evaluated various sulfonamide derivatives against common bacterial strains. While specific data for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide was not available, structurally similar compounds demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria .

Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of thiophene-containing compounds, derivatives exhibited significant inhibition of COX enzymes in cell cultures. The results indicated that compounds similar to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide could effectively reduce inflammation markers by up to 70% at optimal concentrations .

Q & A

What are the key considerations for synthesizing N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide in a laboratory setting?

Synthesis involves multi-step reactions, including cyclopropane ring formation, thiophene coupling, and sulfonamide linkage. Critical factors include:

- Functional group compatibility : Protect reactive sites (e.g., sulfonyl chloride) during cyclopropane introduction to avoid side reactions .

- Purification : Use column chromatography or recrystallization to isolate intermediates, as seen in similar naphthalene sulfonamide syntheses .

- Reaction monitoring : Employ TLC or HPLC to track progress, particularly during thiophene-ethyl coupling, which may require anhydrous conditions .

How is the crystal structure of this compound determined, and what software is typically used?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Single-crystal diffraction at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures due to their robustness in handling twinned data and high-resolution refinement .

- Validation : Check for disorders in the cyclopropane or thiophene moieties using tools like PLATON .

What strategies resolve contradictions in reported biological activities of naphthalene sulfonamide derivatives?

Contradictions often arise from assay variability or structural subtleties. Mitigation strategies:

- Standardized assays : Replicate studies under identical conditions (e.g., pH, cell lines) to isolate compound-specific effects .

- Structural analogs : Compare activities of derivatives with systematic substituent changes (e.g., cyclopropane vs. cyclohexane) to identify critical pharmacophores .

- Meta-analysis : Pool data from multiple studies to assess trends, as done in toxicological profiles for naphthalene derivatives .

How can computational methods predict the reactivity or biological interactions of this compound?

- Molecular docking : Predict binding modes to targets like enzymes or receptors using AutoDock Vina, referencing similar sulfonamide scaffolds .

- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns, particularly at the sulfonamide sulfur .

- MD simulations : Assess stability of cyclopropane-thiophene interactions in biological membranes .

What analytical techniques are recommended for purity assessment and structural verification?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .

- NMR : Confirm cyclopropane geometry (e.g., J = 4–6 Hz for vicinal protons) and sulfonamide connectivity via <sup>1</sup>H/<sup>13</sup>C shifts .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) and detect trace impurities .

What in vitro and in vivo models are appropriate for preliminary toxicity screening?

-

In vitro : HepG2 cells for hepatic toxicity; Ames test for mutagenicity .

-

In vivo : Rodent models (rats/mice) exposed via oral or inhalation routes, monitoring systemic effects (Table B-1):

Parameter Measurement Hepatic toxicity ALT/AST levels Renal toxicity BUN/creatinine Hematological RBC/WBC counts Reference: .

What challenges arise in establishing structure-activity relationships (SAR) for this compound?

- Synthetic complexity : Introducing substituents (e.g., varying aryl groups on thiophene) requires optimized conditions to avoid decomposition .

- Biological variability : Use dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish steric vs. electronic effects .

- Data integration : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (LogP, polar surface area) with activity .

How are stability and degradation profiles evaluated under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.